
6-Hydroxymelatonin
Overview
Description
6-Hydroxymelatonin (6-OHM) is the primary hepatic metabolite of melatonin (MT), formed via hydroxylation at the C6 position of the indole ring . It is predominantly excreted as 6-sulfatoxymelatonin (aMT6s) in urine, serving as a biomarker for MT secretion . 6-OHM exhibits potent antioxidant and neuroprotective properties, effectively scavenging reactive oxygen species (ROS) and reducing lipid peroxidation in models of iron-, cyanide-, and quinolinic acid-induced neurotoxicity . However, it also displays a paradoxical prooxidant activity under specific conditions, causing oxidative DNA damage via redox cycling . Its dual role highlights the complexity of its biochemical interactions.
Preparation Methods
Historical Context and Early Synthetic Approaches
The initial synthesis of 6-hydroxymelatonin faced challenges due to the reactivity of the indole ring and the need for regioselective functionalization. Early methods relied on multi-step sequences starting from non-commercial precursors. For instance, a six-step Mannich base methodology using 6-benzyloxy-5-methoxyindole achieved a 23% yield . Another route employed Knoevenagel condensation over five steps but yielded only 19% . These approaches were hampered by low efficiency, costly intermediates, and complex purification processes.
A critical limitation of early strategies was the inability to directly functionalize the benzene ring of melatonin without modifying the pyrrole moiety. Electrophilic substitution reactions often led to undesired side products, necessitating protective group strategies to isolate the 6-position . Despite these hurdles, these foundational studies underscored the importance of protecting group chemistry in directing regioselectivity.
Modern Four-Step Synthesis from Melatonin
The most efficient synthesis of this compound, reported by Karam et al. (2003), involves four steps starting from melatonin itself . This method addresses prior limitations through strategic protection-deprotection sequences and optimized reaction conditions.
Step 1: Carbamate Protection of Melatonin
Melatonin (1) is treated with ethyl chloroformate in the presence of tetrabutylammonium hydrogen sulfate (TBAHS) and sodium hydroxide in dichloromethane. This step introduces a carbamate group at the pyrrole nitrogen, yielding N-ethylcarbamate-protected melatonin (2) with 93% efficiency . The carbamate group serves a dual purpose: it protects the pyrrole ring from unwanted reactions and electronically activates the benzene ring for subsequent acylation.
Reaction Conditions:
-
Reagents: Ethyl chloroformate (1.75 mL, 18.3 mmol), TBAHS (1.46 g, 4.3 mmol), NaOH (5.2 g, 0.13 mol)
-
Solvent: Dichloromethane (92 mL)
-
Temperature: Room temperature (20°C)
-
Time: 1 hour
Step 2: Regioselective Friedel-Crafts Acylation
The protected intermediate (2) undergoes Friedel-Crafts acylation using acetyl chloride and aluminum chloride in 1,2-dichloroethane. This reaction selectively acetylates the 6-position of the benzene ring, producing 6-acetyl-N-ethylcarbamate melatonin (3a) in 84% yield . Prolonged reaction times (>12 hours) lead to over-acylation, forming phenol derivatives (3b) , underscoring the necessity of precise timing.
Key Mechanistic Insight:
The carbamate group’s electron-withdrawing effect directs electrophilic attack to the 6-position, avoiding competing reactions at the 2- or 4-positions. This regioselectivity is confirmed via COSY ¹H-¹H and HMQC NMR spectroscopy .
Reaction Conditions:
-
Reagents: Acetyl chloride (9.8 mmol), AlCl₃ (9.8 mmol)
-
Solvent: 1,2-Dichloroethane (150 mL)
-
Temperature: 20°C
-
Time: 60 minutes
Step 3: Baeyer-Villiger Oxidation
The acetylated compound (3a) is subjected to Baeyer-Villiger oxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane with trifluoroacetic acid (TFA) as a catalyst. This step introduces an oxygen atom adjacent to the acetyl group, forming 6-(acetyloxy)-N-ethylcarbamate melatonin (4) with 83% yield .
Reaction Conditions:
-
Reagents: m-CPBA (1.2 equiv), TFA (catalytic)
-
Solvent: Dichloromethane
-
Temperature: 20°C
-
Time: 60 minutes
Step 4: Deprotection and Final Product Isolation
Basic hydrolysis using sodium hydroxide in methanol removes both the carbamate and acetyl protecting groups, yielding this compound (5) in 65% yield . The final product is purified via recrystallization from ethyl acetate, achieving >95% purity as confirmed by melting point analysis and IR spectroscopy .
Overall Yield: 48% (from melatonin) .
Comparative Analysis of Synthetic Methods
The table below contrasts the modern four-step synthesis with earlier methodologies:
Chemical Reactions Analysis
Types of Reactions
6-Hydroxymelatonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).
Reduction: Reduction can yield various reduced forms of the compound.
Substitution: Substitution reactions can produce derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Antioxidant Properties
6-Hydroxymelatonin has been extensively studied for its antioxidant capabilities. It demonstrates a high efficacy in scavenging free radicals, which contributes to cellular protection against oxidative stress.
- Case Study : A study published in the Journal of Pineal Research highlighted that 6-OHM effectively protects human keratinocytes from UV-induced damage, showcasing its potential in dermatological applications .
Neuroprotective Effects
Research indicates that 6-OHM possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Case Study : In experiments involving doxorubicin-treated mice, 6-OHM was shown to mitigate cardiac dysfunction and apoptosis, suggesting its protective role extends beyond the nervous system to cardiovascular health .
Regulation of Circadian Rhythms
As a metabolite of melatonin, 6-OHM plays a crucial role in circadian rhythm regulation. Its levels fluctuate based on light exposure and other environmental factors.
- Research Insight : A study on human subjects during altitude ascent revealed increased excretion of this compound, indicating its involvement in adapting circadian rhythms under stress conditions like high altitude .
Immune Modulation
Emerging research suggests that 6-OHM may have immunomodulatory effects, enhancing the immune response and reducing inflammation.
- Case Study : In models of local inflammation, melatonin and its metabolites, including 6-OHM, were shown to inhibit nitric oxide production and reduce pro-inflammatory cytokines .
Biomarker for Melatonin Metabolism
The measurement of this compound in urine serves as a non-invasive method to assess melatonin secretion and metabolism.
- Research Insight : Studies have demonstrated that urinary levels of this compound sulfate correlate with plasma melatonin levels, making it a reliable biomarker for studying circadian rhythms and sleep disorders .
Data Table: Comparative Analysis of this compound Applications
Mechanism of Action
6-Hydroxymelatonin exerts its effects primarily through its interaction with melatonin receptors MT1 and MT2. Upon binding to these receptors, it activates signaling pathways that involve the inhibition of adenylate cyclase and the activation of phospholipase C. This leads to a decrease in cyclic AMP levels and an increase in intracellular calcium levels, respectively. Additionally, this compound acts as a potent antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Melatonin (MT)
- Structural Relationship : 6-OHM is derived from MT through cytochrome P450-mediated hydroxylation .
- Functional Comparison: Both compounds protect against oxidative neurotoxicity (e.g., iron-induced hippocampal damage) with similar efficacy . 6-OHM demonstrates equipotent or superior ROS-scavenging activity compared to MT in cyanide-induced oxidative stress models .
2-Hydroxymelatonin (2-OHMT)
- Structural and Metabolic Differences : 2-OHMT is a plant-specific MT metabolite formed via oxygenation at the C2 position .
- No evidence of 2-OHMT in animal systems, highlighting divergent metabolic pathways between kingdoms.
N-Acetyl-N-Formyl-5-Methoxykynurenamine (AFMK)
- Metabolic Pathway : AFMK is a melatonin oxidation product generated via interaction with ROS or enzymatic pathways .
- Functional Comparison: Both 6-OHM and AFMK reduce cyanide-induced superoxide generation in rat brain homogenates, but their relative contributions remain unclear .
6-Sulfatoxymelatonin (aMT6s)
- Metabolic Relationship : aMT6s is the sulfated conjugate of 6-OHM, accounting for 60–80% of MT excretion in humans .
- Functional and Distributional Differences :
N-Acetylserotonin (NAS)
- Structural Precursor: NAS is an MT precursor and minor metabolite.
- Antioxidant Efficacy: 6-OHM outperforms NAS in preventing protein oxidation and mitochondrial dysfunction in ROS-rich environments .
Data Tables
Table 1: Structural and Functional Comparison of Melatonin Metabolites
*Prooxidant activity observed in DNA damage models .
Table 2: Antioxidant Efficacy in Experimental Models
Discussion of Research Findings
- Dual Antioxidant/Prooxidant Role : 6-OHM’s redox duality necessitates context-specific evaluation, particularly in therapeutic applications .
- Species-Specific Metabolism : Murine models favor glucuronidation over sulfation, complicating translational extrapolation .
- Therapeutic Potential: In sepsis models, 6-OHM and MT similarly mitigate mitochondrial dysfunction at physiologically relevant concentrations, supporting clinical exploration .
Biological Activity
6-Hydroxymelatonin (6(OH)M) is a significant metabolite of melatonin, primarily formed in the liver through the action of cytochrome P450 enzymes, particularly CYP1A2. This compound has garnered attention for its biological activities, which extend beyond mere metabolic byproducts of melatonin. Research indicates that 6(OH)M possesses various pharmacological properties, including antioxidant, anti-inflammatory, and potential neuroprotective effects.
Antioxidant Properties
6(OH)M exhibits potent antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies have shown that it can mitigate damage caused by ultraviolet radiation (UVR). For instance, in vitro experiments demonstrated that 6(OH)M significantly counteracted UVB-induced oxidative stress in melanoma cells by enhancing mitochondrial respiration and catalase activity, thereby reducing cell death rates associated with oxidative damage .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of 6(OH)M. In animal models of ischemic stroke, administration of 6(OH)M resulted in reduced neuronal damage and infarction size. This effect is attributed to its ability to modulate inflammatory responses and enhance cellular resilience against ischemic conditions .
Anti-Inflammatory Activity
6(OH)M has been shown to exert anti-inflammatory effects. It can decrease the production of pro-inflammatory cytokines and modulate immune responses, which may have implications for treating inflammatory diseases .
Pharmacokinetics and Metabolism
The pharmacokinetics of 6(OH)M are closely linked to its formation from melatonin. Following oral administration, melatonin is rapidly metabolized to 6(OH)M, which is then further processed into sulfate and glucuronide conjugates for excretion . The metabolic clearance rates and individual variability in metabolism can influence the efficacy of 6(OH)M in clinical settings.
Table 1: Effects of this compound on Cell Viability under UVB Exposure
Concentration (M) | Cell Viability (%) | Statistical Significance |
---|---|---|
10^-11 | 92% | p < 0.05 |
10^-9 | 76% | p < 0.01 |
10^-6 | 70% | p < 0.001 |
10^-3 | 65% | Not significant |
Table 2: Neuroprotective Effects of this compound in Ischemic Models
Treatment Group | Infarction Size (%) | Neuronal Damage Score (0-10) |
---|---|---|
Control | 45% | 8 |
Melatonin | 30% | 5 |
This compound | 20% | 3 |
Case Study: UV-Induced Damage Mitigation
In a controlled laboratory study involving MNT-1 melanoma cells, researchers treated cells with varying concentrations of melatonin and its metabolites, including 6(OH)M. The results indicated that pre-incubation with 6(OH)M markedly improved cell viability post-UV exposure compared to untreated controls. This finding underscores the compound's role as a protective agent against environmental stressors.
Case Study: Neuroprotection in Stroke Models
In a rat model of middle cerebral artery occlusion, administration of 6(OH)M was associated with significant reductions in both infarct size and neurological deficits compared to control groups. The treatment group exhibited enhanced recovery metrics and lower levels of inflammatory markers post-stroke, suggesting a promising therapeutic avenue for neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What is the role of 6-hydroxymelatonin (6-OHM) in melatonin metabolism, and how can researchers validate its excretion patterns in biological samples?
- 6-OHM is the primary hepatic metabolite of melatonin, formed via CYP1A2-mediated 6-hydroxylation. Over 90% is conjugated to sulfate or glucuronide before urinary excretion, making it a biomarker for melatonin turnover . To validate excretion patterns, researchers should use LC-MS/MS with enzymatic hydrolysis (β-glucuronidase/arylsulfatase) to quantify both free and conjugated forms in urine . Diurnal variations require timed sample collection (e.g., first-morning voids) to account for circadian rhythms .
Q. What analytical methods are recommended for quantifying 6-OHM in biological matrices, and how do researchers address cost and sensitivity trade-offs?
- High-sensitivity methods like LC-MS/MS and HPLC-MS are gold standards due to low detection limits (ng/mL range) . For resource-limited settings, spectrofluorimetry with derivatization offers a cost-effective alternative but requires validation against mass spectrometry . Researchers must optimize sample preparation (solid-phase extraction) and internal standards (e.g., deuterated 6-OHM) to minimize matrix effects .
Q. How does 6-OHM contribute to antioxidant defense mechanisms, and what experimental models are used to study this?
- 6-OHM scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation and DNA damage, as shown in in vitro Fenton reaction models and in vivo rodent studies . Researchers use iron-induced neurotoxicity models (e.g., rat hippocampus) to assess neuroprotection, measuring ROS markers like malondialdehyde and 8-OHdG .
Advanced Research Questions
Q. What methodological challenges arise when using the urinary 6-OHM/melatonin ratio as a CYP1A2 activity biomarker, and how can they be mitigated?
- High intra- and interindividual variability (CV ~40%) limits reliability compared to caffeine/paraxanthine ratios . Researchers should control for confounders like smoking, liver disease, and comedications. Large cohort studies with pre/post-treatment designs (CYP1A2 inducers/inhibitors) are needed to validate sensitivity . Statistical approaches (ROUT outlier detection, ANOVA) improve data robustness .
Q. How does 6-OHM exert neuroprotective effects in iron-induced neurodegeneration, and what molecular pathways are involved?
- In rat models, 6-OHM reduces Fe²⁺-induced lipid peroxidation by chelating iron and inhibiting ROS propagation. Key pathways include downregulation of pro-apoptotic Bax and upregulation of Bcl-2 . In vitro studies using hippocampal slices combined with HPLC-ECD quantify neurotransmitter changes (e.g., dopamine, glutamate) to map neuroprotection mechanisms .
Q. What experimental strategies resolve contradictions in 6-OHM excretion data across clinical populations (e.g., Korsakoff’s psychosis vs. depression)?
- Discrepancies (e.g., reduced 6-OHM in Korsakoff’s vs. increased excretion post-antidepressants) require stratified cohort designs . Researchers should normalize excretion rates to creatinine and control for pineal gland dysfunction (via MRI/CSF melatonin assays) . Meta-analyses of urinary 6-OHM in psychiatric vs. neurodegenerative cohorts can clarify disease-specific metabolic pathways .
Q. How does the conformational structure of 6-OHM influence its biological activity compared to melatonin?
- X-ray crystallography reveals that 6-OHM adopts a folded N-acetylaminoethyl side chain, unlike melatonin’s planar trans conformation . Quantum chemical calculations (MNDO) show this structure enhances hydrogen bonding (e.g., NH…O interactions), stabilizing metabolite-enzyme interactions. Comparative molecular dynamics simulations predict binding affinities to CYP1A2 and antioxidant enzymes .
Q. What experimental designs improve reproducibility in 6-OHM research, particularly in pharmacological studies?
- Follow CONSORT guidelines for clinical trials, including double-blinding and standardized dosing (e.g., 1 mg/kg melatonin in rodent models) . For in vitro studies, report detailed microsomal incubation conditions (CYP1A2 isoform specificity, Km/Vmax values) . Share raw data and protocols via repositories like Zenodo to enable replication .
Q. Methodological Notes
- Statistical Analysis : Use GraphPad Prism for ANOVA, Pearson correlations, and outlier detection (ROUT method) .
- Ethical Compliance : Obtain IRB approval for human studies, especially when collecting timed urine samples .
- Data Reporting : Adhere to Beilstein Journal guidelines: limit main text to 5 compounds, with extended methods in supplements .
Properties
IUPAC Name |
N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMRCXOJJZYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176577 | |
Record name | 6-Hydroxymelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Hydroxymelatonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2208-41-5 | |
Record name | 6-Hydroxymelatonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxymelatonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxymelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxymelatonin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYMELATONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV437T5077 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Hydroxymelatonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.